molecular formula C18H19BrN4O4 B5088105 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide

Cat. No.: B5088105
M. Wt: 435.3 g/mol
InChI Key: GKJXKIGVLUHWBB-UHFFFAOYSA-N
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Description

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the hydroxypropylamino and nitrophenyl groups. Common reagents used in these reactions include amines, aldehydes, and nitro compounds. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropylamino and nitrophenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.

    Nitrophenyl derivatives: Compounds such as 3-nitroaniline and 4-nitrophenol have similar nitrophenyl groups.

Uniqueness

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4.BrH/c23-10-4-9-19-18-20-15-7-1-2-8-16(15)21(18)12-17(24)13-5-3-6-14(11-13)22(25)26;/h1-3,5-8,11,23H,4,9-10,12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJXKIGVLUHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NCCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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